![molecular formula C16H13F3N2O2S B2609195 Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide CAS No. 1023497-26-8](/img/structure/B2609195.png)
Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide is a chemical compound with the CAS number 1023497-26-8 . It is used in various chemical applications .
Molecular Structure Analysis
The molecular structure of Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide is complex, with several functional groups. It includes a phenyl group, a trifluoromethoxy group, and a formamide group .Physical And Chemical Properties Analysis
Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide has a molecular formula of C16H13F3N2O2S. It has a complexity of 440, a rotatable bond count of 4, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 .Scientific Research Applications
Crystallography and Molecular Structure Analysis : The compound has been used in studies to understand molecular conformations and crystal packing. For instance, the structural analysis of certain compounds revealed a specific molecular conformation resembling the letter L and featured intramolecular hydrogen bonds, providing insights into the molecular packing in the solid state through thioamide-N1-H⋯S1(thione) hydrogen bonds, phenyl- and methyl-C–H⋯π(phenyl) interactions (Yeo & Tiekink, 2019). Similarly, studies on N-[(Methylsulfanyl)methyl]benzamide provided insights into the dihedral angles between various molecular groups and the formation of intermolecular hydrogen bonds, showcasing its importance in understanding molecular interactions and packing (Khan et al., 2012).
Synthesis of Thieno[2,3-d]pyrimidine Derivatives : The compound has applications in synthesizing thieno[2,3-d]pyrimidine derivatives. The reaction of related compounds with formamide and various isothiocyanates leads to the formation of thieno[2,3-d]pyrimidine derivatives, hinting at its use in the synthesis of novel compounds with potential therapeutic applications (Abdelrazek, Mohamed, & Elsayed, 2008).
Synthesis of Tetrahydropyrimidine Derivatives : The synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides involves a three-component reaction with a catalyst, indicating its role in creating complex molecules potentially useful in pharmaceuticals (Gein, Zamaraeva, & Dmitriev, 2018).
Antitumor Activity : There's significant research interest in the compound's derivatives for their antitumor activity. Studies have shown that certain derivatives displayed potent anticancer activity against various human cancer cell lines, suggesting its potential role in developing new anticancer drugs (Hafez & El-Gazzar, 2017).
Herbicidal Activities : The compound's derivatives have also been explored for their herbicidal activities. Although some studies indicated that certain derivatives showed no significant herbicidal activities, this line of research is crucial for developing new agricultural chemicals (Yuan-xiang, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(trifluoromethoxy)phenyl]methylcarbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c17-16(18,19)23-13-8-4-5-11(9-13)10-20-15(24)21-14(22)12-6-2-1-3-7-12/h1-9H,10H2,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKGHTXZPMZNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.